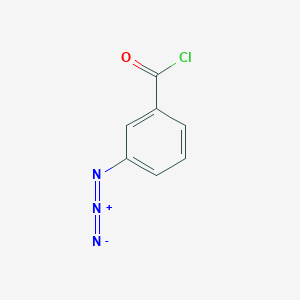

3-Azidobenzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39986-42-0 |

|---|---|

Molecular Formula |

C7H4ClN3O |

Molecular Weight |

181.58 g/mol |

IUPAC Name |

3-azidobenzoyl chloride |

InChI |

InChI=1S/C7H4ClN3O/c8-7(12)5-2-1-3-6(4-5)10-11-9/h1-4H |

InChI Key |

FZOJLVMQAKLXSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azidobenzoyl Chloride and Its Derivatives

Preparative Routes from Precursor Compounds

The formation of 3-azidobenzoyl chloride is predominantly achieved from readily available starting materials, following established synthetic pathways.

The most direct and common method for preparing this compound involves the chlorination of its parent compound, 3-azidobenzoic acid. nih.gov This transformation is typically accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) is frequently employed for this purpose. nih.govdtic.milworktribe.com In a typical procedure, 3-azidobenzoic acid is dissolved in or mixed with an excess of thionyl chloride and heated, often to reflux, to drive the reaction to completion. nih.govrsc.org The reaction converts the carboxylic acid into the more reactive acid chloride, with sulfur dioxide and hydrogen chloride gas as byproducts.

Alternatively, oxalyl chloride ((COCl)₂) can be used, sometimes in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). rsc.orgorgsyn.org This method is often preferred for its milder conditions and the volatile nature of its byproducts (CO, CO₂, HCl). orgsyn.org For instance, 2-azidoacetic acid has been converted to its corresponding acid chloride by reacting it with oxalyl chloride in DCM with a few drops of DMF at 0°C. rsc.org After the reaction is complete, the excess chlorinating agent and solvent are typically removed under reduced pressure. nih.govworktribe.com The resulting crude this compound is often an oil and is frequently used in the subsequent synthetic step without extensive purification due to its reactivity. nih.gov

Table 1: Reagents for Conversion of Azidobenzoic Acids to Azidobenzoyl Chlorides

| Precursor Acid | Chlorinating Agent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 3-Azidobenzoic acid | Thionyl chloride | None (neat) or Benzene (B151609) | Reflux (75°C) | nih.govworktribe.com |

| 4-Azidobenzoic acid | Thionyl chloride | N,N-Dimethylformamide | Stirred for 1 hour | prepchem.com |

| 2-Azidoacetic acid | Oxalyl chloride | Dichloromethane (DCM) | Catalytic DMF, 0°C to RT | rsc.org |

| 3-Azidobenzoic acid | Thionyl chloride | Dichloromethane (DCM) | Not specified | dtic.mil |

The precursor, 3-azidobenzoic acid, is not commonly available commercially and must be synthesized. The standard route begins with 3-aminobenzoic acid. nih.govdtic.mil This process involves two key steps. First, the amino group of 3-aminobenzoic acid is converted into a diazonium salt through a process called diazotization. nih.govprepchem.com This is achieved by treating an acidic solution of the amine, typically with hydrochloric acid (HCl), with an aqueous solution of sodium nitrite (B80452) (NaNO₂) at low temperatures (e.g., 0°C). nih.govprepchem.com

In the second step, the resulting diazonium salt solution is reacted with sodium azide (B81097) (NaN₃). nih.gov The azide ion displaces the diazonium group (N₂), which is an excellent leaving group, leading to the formation of 3-azidobenzoic acid. nih.gov This reaction can be vigorous and may result in foaming as nitrogen gas evolves. nih.gov The product, 3-azidobenzoic acid, often precipitates from the reaction mixture and can be collected by filtration. prepchem.com This two-step, one-pot synthesis provides the necessary precursor for the subsequent conversion to this compound as described in section 2.1.1. nih.gov

General Synthetic Considerations and Adaptations

The successful synthesis of this compound relies on the careful selection of reagents and the optimization of reaction conditions, followed by appropriate purification methods.

The choice between thionyl chloride and oxalyl chloride is a key consideration. Thionyl chloride is a powerful and inexpensive reagent, often used in excess to serve as both reagent and solvent. nih.govrsc.org Reactions are typically heated to reflux for several hours to ensure complete conversion. nih.govresearchgate.net The addition of a catalytic amount of DMF can accelerate the reaction when using thionyl chloride. researchgate.net Some procedures also mention running the reaction in the presence of pyridine (B92270) to act as an acid scavenger, neutralizing the HCl produced. researchgate.net

Oxalyl chloride, often used in a solvent like DCM, is another effective reagent. rsc.orgorgsyn.org It is particularly useful when milder conditions are required to avoid decomposition of sensitive functional groups. The reaction is often catalyzed by DMF. rsc.orgorgsyn.org For example, the conversion of 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid to its acid chloride was achieved using 1.3 equivalents of oxalyl chloride in DCM with a catalytic amount of DMF, stirring at room temperature for 1.5 hours. orgsyn.org

Table 2: Optimized Conditions for Acid Chloride Synthesis

| Carboxylic Acid | Reagent (Equivalents) | Solvent | Catalyst / Additive | Temperature & Time | Reference |

|---|---|---|---|---|---|

| 3-Azidobenzoic acid | Thionyl chloride (4.5 eq) | None (neat) | None | Reflux (75°C), 5h, then RT overnight | nih.gov |

| Benzoic acid | Thionyl chloride (4-5 eq) | Dichloromethane | DMF (catalytic) | Reflux, 4h | researchgate.net |

| Benzoic acid | Thionyl chloride (3-4 eq) | Benzene | None | Reflux, 3-4h | researchgate.net |

| 2-[...]-benzoic acid | Oxalyl chloride (1.3 eq) | Dichloromethane | DMF (2 drops) | Room Temperature, 1.5h | orgsyn.org |

Due to its reactivity, particularly towards moisture, this compound is often used in subsequent reactions without extensive purification. nih.gov The primary purification step involves the removal of the excess chlorinating agent and any solvent used. This is typically accomplished by rotary evaporation under vacuum. nih.govorgsyn.org To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated multiple times with an inert, volatile solvent like dichloromethane or toluene. nih.govqu.edu.qa

When purification of the precursor acid is necessary, standard techniques are employed. 3-Azidobenzoic acid, being a solid, can be purified by filtration and washing with cold water after its synthesis. If further purification is needed, recrystallization is a viable option.

Derivatization Strategies for Azidobenzoyl Scaffolds

This compound is a highly reactive acylating agent, primarily used to form amides and esters. This reactivity is central to its role in constructing more complex molecules. For instance, it can be reacted with amines to form N-(azidobenzoyl) amides. In one study, 2-azidobenzoyl chloride was added to a solution of an amine and a catalytic amount of a phase-transfer catalyst in a biphasic system of dichloromethane and aqueous potassium carbonate to yield the corresponding amide. sorbonne-universite.fr Similarly, it has been reacted with anilines in pyridine to produce N-(o-azidobenzoyl)arylamines. qu.edu.qa

The esterification reaction is also a common derivatization pathway. Researchers have prepared 2-oxo-1,2-diphenylethyl-3-azidobenzoate by reacting this compound (formed in situ) with benzoin. nih.gov These acylation reactions are fundamental to the utility of this compound, allowing the covalent attachment of the photoactivatable azidobenzoyl group to various substrates for applications in chemical biology and materials science.

Reactivity and Reaction Mechanisms in 3 Azidobenzoyl Chloride Chemistry

Azide (B81097) Group Transformations

The azide group of 3-azidobenzoyl chloride is a key reactive center, enabling its participation in several important chemical transformations. These reactions are fundamental to its application in various fields, including chemical biology and materials science.

[3+2] Cycloaddition Reactions (Click Chemistry)

The azide group readily undergoes [3+2] cycloaddition reactions with alkynes to form stable triazole rings. This class of reactions, often referred to as "click chemistry," is characterized by high yields, mild reaction conditions, and exceptional functional group tolerance. beilstein-journals.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction that yields 1,4-disubstituted 1,2,3-triazoles exclusively. nih.gov This reaction is characterized by its rapid kinetics and high yields, often proceeding to completion in a short time. bioclone.net The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. The azide then adds to this intermediate, and subsequent cyclization and protonolysis afford the triazole product and regenerate the copper(I) catalyst.

The most common method for generating the active Cu(I) catalyst in situ is the reduction of a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. nih.gov The reaction is typically performed in a variety of solvents, including water and organic solvents, and across a wide pH range. bioclone.net Ligands can be used to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov

Key Features of CuAAC:

| Feature | Description |

| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer. nih.gov |

| Efficiency | High yields and fast reaction rates. bioclone.net |

| Conditions | Mild, often performed at room temperature in various solvents. beilstein-journals.org |

| Catalyst | Typically Cu(I), generated in situ from Cu(II) salts and a reducing agent. nih.gov |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145) without the need for a metal catalyst. jcmarot.comnih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition, which significantly lowers the activation energy. nih.gov This catalyst-free nature makes SPAAC particularly suitable for applications in living systems where the toxicity of copper is a concern. nih.gov

The reaction proceeds efficiently under physiological conditions, including ambient temperature and aqueous environments. nih.gov A variety of substituted cyclooctynes have been developed to tune the reaction kinetics and stability of the alkyne. magtech.com.cn

Comparison of CuAAC and SPAAC:

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (driven by ring strain) jcmarot.com |

| Reactants | Terminal Alkyne, Azide | Strained Cyclooctyne, Azide |

| Biological Compatibility | Limited by copper toxicity | High, used in living systems nih.gov |

| Reaction Rate | Generally very fast | Dependent on the strain of the cyclooctyne magtech.com.cn |

The Intramolecular Azide-Alkyne Cycloaddition (IAAC) involves the reaction of an azide and an alkyne that are tethered within the same molecule. This process is a versatile method for the synthesis of fused heterocyclic systems containing a triazole ring. rsc.org A key advantage of IAAC is that in many cases, the reaction can proceed thermally without the need for a metal catalyst, as the proximity of the reacting groups facilitates the cycloaddition. rsc.orgresearchgate.net This method has been successfully employed to create a variety of novel heterocyclic scaffolds, including triazolooxazines and triazolopyrazines. rsc.org The reaction is high-yielding and offers a straightforward route to complex molecular architectures. lookchem.com

Staudinger Ligation and Related Phosphine-Mediated Reactions

The Staudinger reaction involves the reaction of an organic azide with a phosphine (B1218219) to form an iminophosphorane. wikipedia.org This reaction is highly chemoselective and proceeds readily in aqueous environments. nih.gov The resulting iminophosphorane can then undergo further reactions. In the presence of water, the iminophosphorane is hydrolyzed to produce a primary amine and a phosphine oxide, a process known as the Staudinger reduction. wikipedia.org

The Staudinger ligation is a modification of this reaction that has become a valuable tool for bioconjugation. thermofisher.com In this process, the phosphine reagent contains an electrophilic trap (typically a methyl ester) that reacts with the aza-ylide intermediate to form a stable amide bond. thermofisher.com This reaction allows for the covalent labeling of biomolecules that have been metabolically engineered to contain azide groups. nih.gov

Mechanism of the Staudinger Ligation:

Nucleophilic attack of the phosphine on the terminal nitrogen of the azide.

Loss of dinitrogen to form an aza-ylide (iminophosphorane). wikipedia.org

Intramolecular trapping of the aza-ylide by an ester group to form a stable amide bond.

Photochemical Reactions of the Azide Moiety

The azide group of this compound is photochemically active. Upon irradiation with UV light, aryl azides can extrude dinitrogen to generate highly reactive singlet nitrene intermediates. beilstein-journals.org These nitrenes can undergo a variety of subsequent reactions, including ring expansion to form didehydroazepines. d-nb.info In the presence of nucleophiles, such as water, these intermediates can be trapped to yield azepine derivatives. beilstein-journals.org The precise control of reaction conditions is crucial to minimize the formation of byproducts from secondary photochemical reactions. d-nb.info

Nitrene Formation and Subsequent Reactivity Pathways

The azide group in this compound is a precursor to a highly reactive intermediate known as a nitrene. Nitrenes are the nitrogen analogs of carbenes, possessing a monovalent nitrogen atom with only six valence electrons, making them highly electrophilic. wikipedia.org The formation of the 3-benzoyl nitrene is typically induced by thermolysis or photolysis, which results in the expulsion of a molecule of nitrogen gas (N₂). wikipedia.org

Upon formation, the 3-benzoyl nitrene can exist in two electronic states: a singlet state and a triplet state. uqu.edu.sa The singlet nitrene, with a pair of non-bonding electrons in one orbital, is often formed initially and can undergo concerted reactions. uqu.edu.saslideshare.net The triplet nitrene, with two unpaired electrons in different orbitals, is generally more stable and reacts in a stepwise, radical-like manner. uqu.edu.saslideshare.net

The subsequent reactivity of the 3-benzoyl nitrene is diverse and includes several key pathways:

C-H Insertion: Nitrenes can insert into carbon-hydrogen bonds, leading to the formation of a new N-H bond and a C-N bond. This reaction can be used to introduce nitrogen-containing functional groups into organic molecules. wikipedia.orgrsc.org

Cycloaddition: Nitrenes can react with alkenes to form three-membered heterocyclic rings called aziridines. slideshare.netresearchgate.net The stereochemistry of the aziridination reaction can sometimes be controlled by the spin state of the nitrene, with singlet nitrenes often reacting stereospecifically. uqu.edu.saslideshare.net

Ring Expansion: Aryl nitrenes, such as the one derived from this compound, can undergo ring expansion to form seven-membered ring cumulenes. wikipedia.org

Intramolecular Reactions: Depending on the substrate, the nitrene can undergo intramolecular insertion or cyclization reactions. slideshare.net

The specific reaction pathway taken by the 3-benzoyl nitrene is influenced by factors such as the reaction conditions (temperature, solvent), the presence of other reactants, and the spin state of the nitrene.

Wavelength-Dependent Photoreactivity Studies

The photochemistry of this compound can be influenced by the wavelength of light used for irradiation. This phenomenon, known as wavelength-dependent photoreactivity, arises from the fact that different electronic transitions can be induced by absorbing photons of different energies. While specific studies on this compound are not abundant, the principles of wavelength-controlled photolysis of other organic molecules can be applied. For instance, different photoproducts can be obtained from the photolysis of certain compounds when irradiated at different wavelengths. harvard.edu

The UV-Vis absorption spectrum of an aryl azide typically shows multiple absorption bands. Irradiating at a wavelength corresponding to a specific electronic transition can potentially lead to the formation of a specific excited state, which may then follow a distinct reaction pathway. For example, direct excitation to a higher singlet excited state might favor a different reaction channel than excitation to the lowest singlet excited state.

In the context of this compound, it is conceivable that irradiation at a shorter wavelength (higher energy) could lead to different ratios of singlet to triplet nitrene formation compared to irradiation at a longer wavelength (lower energy). This, in turn, could influence the distribution of final products. Furthermore, the acyl chloride group itself might exhibit some photoreactivity under certain conditions, although the azide group is generally the more photoactive moiety. The selective activation of one functional group over the other through the careful selection of the irradiation wavelength is a key goal in orthogonal photochemistry. harvard.edu

Photolysis Mechanisms and Intermediates

The photolysis of this compound proceeds through a series of short-lived, highly reactive intermediates. The primary photochemical event is the absorption of a photon by the azide group, leading to an electronically excited state. This excited azide can then lose a molecule of dinitrogen (N₂) to form the corresponding 3-benzoyl nitrene. wikipedia.org

The initial photoproduct is often the singlet nitrene, which is in an excited state. wikipedia.org This singlet nitrene can then undergo intersystem crossing (ISC) to the more stable triplet nitrene ground state. wikipedia.org The efficiency of ISC can be influenced by the solvent and the presence of heavy atoms.

The key intermediates in the photolysis of this compound are:

Excited Singlet Azide: The initial species formed upon photon absorption.

Singlet 3-Benzoyl Nitrene: A highly reactive intermediate that can undergo concerted reactions. uqu.edu.sa

Triplet 3-Benzoyl Nitrene: The more stable ground state nitrene, which reacts in a stepwise manner. uqu.edu.sa

These intermediates have been studied for other aryl azides using techniques such as laser flash photolysis, which allows for the direct observation of transient species. The photolysis of benzyl (B1604629) chloride, a related compound, has been shown to produce benzyl radicals and cations as intermediates, depending on the solvent. researchgate.net While the azide photolysis is the dominant pathway for this compound, the possibility of other photochemical reactions cannot be entirely ruled out under specific conditions.

Acyl Chloride Reactivity

The acyl chloride group (-COCl) is a highly reactive functional group that readily undergoes nucleophilic acyl substitution. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. chemguide.co.uk This makes it susceptible to attack by a wide range of nucleophiles.

Acylation Reactions with Various Nucleophiles

This compound reacts rapidly with a variety of nucleophiles to form a range of carboxylic acid derivatives. The general mechanism for these reactions is a two-step nucleophilic addition-elimination process. savemyexams.comchemguide.co.uk First, the nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen double bond and forming a tetrahedral intermediate. In the second step, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as a good leaving group. savemyexams.comchemguide.co.uk

Common nucleophiles that react with this compound include:

Alcohols: React to form esters. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. organic-chemistry.orglibretexts.org

Amines: React with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. libretexts.orggoogle.com A base is also typically used in these reactions to scavenge the HCl produced.

Water: Hydrolyzes to form the corresponding carboxylic acid, 3-azidobenzoic acid. This reaction is often catalyzed by tertiary amines. asianpubs.org

Carboxylates: React with carboxylate salts to form acid anhydrides.

The high reactivity of the acyl chloride allows these reactions to proceed under mild conditions, often at room temperature.

Formation of Esters and Amides in Complex Architectures

The robust and efficient nature of the acylation reactions of this compound makes it a valuable reagent for the synthesis of complex molecules and materials. The ability to form stable ester and amide linkages is particularly useful in the construction of polymers, bioconjugates, and other intricate architectures.

For example, this compound can be used as a monomer or a functionalizing agent in polymerization reactions. The acyl chloride can react with diols or diamines to form polyesters or polyamides, respectively, incorporating the photoactive azide group into the polymer backbone. These azido-functionalized polymers can then be further modified through nitrene chemistry or other azide-specific reactions. The synthesis of azobenzene-containing block copolymers via polymerization-induced self-assembly is an example of creating complex, functional polymer nanoparticles. rsc.org

In the field of bioconjugation, this compound can be used to attach the azido (B1232118) functionality to biomolecules such as proteins or peptides. nih.gov The acyl chloride can react with nucleophilic residues on the protein surface, such as lysine (B10760008) or serine, to form stable amide or ester bonds. The incorporated azide group can then be used for subsequent bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). nih.govnobelprize.org

Dual Functionality and Orthogonal Reactivity

A key feature of this compound is its dual functionality, which allows for orthogonal reactivity. This means that the azide and acyl chloride groups can be reacted selectively and independently of each other under different reaction conditions. This property is highly desirable in multistep synthesis and for the creation of multifunctional materials.

The acyl chloride is highly reactive towards nucleophiles under standard acylation conditions, while the azide group is relatively stable under these conditions. Conversely, the azide group can be selectively activated by heat or UV light to form a nitrene, or it can participate in cycloaddition reactions, under conditions where the acyl chloride (or its resulting ester or amide) is unreactive.

This orthogonal reactivity enables the sequential functionalization of molecules. For example, a molecule containing a hydroxyl or amino group can first be acylated with this compound. The resulting azido-functionalized molecule can then be subjected to a second reaction involving the azide group, such as a click reaction with an alkyne-containing molecule. nih.gov This strategy is widely used in chemical biology and materials science for the construction of well-defined, complex architectures. The concept of using distinct reactive handles that can be addressed independently is a cornerstone of bioorthogonal chemistry. ru.nltsinghua.edu.cn

Selective Functionalization Strategies

A key aspect of utilizing this compound in synthesis is the ability to selectively functionalize one group while leaving the other intact for subsequent reactions. This chemoselectivity is achievable due to the significant difference in the reactivity of the acyl chloride and the azide moieties under various reaction conditions.

The acyl chloride is the more electrophilic and reactive of the two functional groups. It readily reacts with a wide range of nucleophiles, such as alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively. These reactions typically proceed rapidly under mild conditions, often at room temperature. The azide group is generally unreactive towards these nucleophiles under the same conditions, allowing for the selective modification of the acyl chloride moiety. For instance, the reaction with an amine would selectively form an N-substituted 3-azidobenzamide (B6252523), preserving the azide for a future transformation.

Conversely, the azide group can be selectively targeted. The most prominent reaction of aryl azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazole rings. researchgate.net This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium complexes, which allows the reaction to proceed at room temperature and with high regioselectivity. researchgate.net These conditions are generally mild enough not to affect a pre-existing ester or amide linkage formed from the acyl chloride. This orthogonality allows for a strategic, stepwise functionalization of the molecule.

The principles of chemoselectivity in bifunctional aromatic compounds with meta-substituted reactive groups, such as the analogous m-(chlorosulfonyl)benzoyl chloride, have been explored. nih.gov In such systems, the more reactive group (the aroyl chloride) can be selectively targeted by nucleophiles over the less reactive group (the sulfonyl chloride) by controlling reaction conditions like temperature and catalyst choice. nih.gov This supports the strategy of targeting the acyl chloride of this compound with nucleophiles while preserving the azide group.

Table 1: Selective Reactions at the Acyl Chloride Moiety This table presents hypothetical, yet chemically sound, examples based on the known reactivity of acyl chlorides.

| Nucleophile | Product Type | Reaction Conditions | Azide Group Status |

|---|---|---|---|

| Ethanol | Ester | Room Temp, Pyridine | Preserved |

| Aniline (B41778) | Amide | Room Temp, Et3N | Preserved |

| Water | Carboxylic Acid | Room Temp | Preserved |

Sequential Reaction Pathways for Multi-Step Syntheses

The ability to selectively address the two functional groups of this compound makes it an ideal starting material for multi-step syntheses to create complex molecules. syrris.jp A typical sequential pathway involves an initial reaction at the acyl chloride center, followed by a subsequent transformation involving the azide group.

A representative multi-step synthesis could begin with the acylation of a primary amine. In this first step, this compound is reacted with the amine in the presence of a non-nucleophilic base (e.g., triethylamine) to quantitatively form the corresponding 3-azidobenzamide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

In the second step, the preserved azide functionality in the 3-azidobenzamide intermediate is utilized in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. By introducing a terminal alkyne and a copper(I) catalyst, a stable 1,4-disubstituted 1,2,3-triazole ring is formed. This "click" reaction is highly efficient and tolerant of many other functional groups, making it a robust method for molecular assembly.

This two-step sequence effectively uses both reactive centers of the original molecule to link two different chemical entities—an amine and an alkyne—onto a central benzoyl scaffold. Such strategies are fundamental in the construction of compound libraries for drug discovery and in the synthesis of functional materials. researchgate.net The use of flow chemistry has emerged as a powerful technique for integrating individual reactions into continuous multi-step sequences, allowing for the rapid and efficient synthesis of complex target molecules from versatile building blocks. syrris.jpbeilstein-journals.org

Table 2: A Representative Two-Step Sequential Reaction Pathway This table outlines a hypothetical, yet chemically sound, multi-step synthesis starting from this compound.

| Step | Reactants | Key Reagent/Catalyst | Intermediate/Product |

|---|---|---|---|

| 1 | This compound + Propylamine | Triethylamine | N-propyl-3-azidobenzamide |

| 2 | N-propyl-3-azidobenzamide + Phenylacetylene | Copper(I) sulfate, Sodium ascorbate | N-propyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzamide |

Applications of 3 Azidobenzoyl Chloride in Advanced Chemical Research

Bioconjugation and Chemical Biology Probes

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. 3-Azidobenzoyl chloride is a valuable reagent in this field for the creation of chemical biology probes, which are molecules designed to study and manipulate biological systems.

The synthesis of bioconjugatable reagents using this compound typically involves the reaction of the acyl chloride with a linker or reporter molecule that contains a nucleophilic handle, such as an amine or hydroxyl group. This initial reaction forms a stable amide or an ester bond, respectively. The resulting molecule now carries a photoactivatable azido (B1232118) group that can be used for subsequent conjugation to a target biomolecule.

One notable example is the synthesis of heterobifunctional cross-linking reagents. These reagents possess two different reactive groups, allowing for the stepwise conjugation of two different molecules. For instance, a reagent can be synthesized where one terminus is an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and the other terminus is an azidobenzoyl group for photo-crosslinking.

A general synthetic scheme for preparing an azidoaryl-containing molecule for click chemistry involves the diazotization of an aminobenzoic acid, followed by reaction with sodium azide (B81097) to form the azidobenzoic acid. This intermediate is then converted to the corresponding acid chloride, such as this compound, using a chlorinating agent like thionyl chloride. nih.gov The resulting this compound can then be reacted with a variety of nucleophiles to introduce the photoactivatable azido group into different molecular scaffolds. nih.gov

| Reagent Class | Functional Groups | Application |

| Heterobifunctional Cross-linkers | NHS-ester, Aryl Azide | Stepwise conjugation of biomolecules |

| Photoaffinity Probes | Reporter tag (e.g., biotin (B1667282), fluorophore), Aryl Azide | Identification and characterization of target proteins |

| Click Chemistry Reagents | Aryl Azide, Linker Arm | Bioorthogonal ligation reactions |

Site-selective modification of proteins and peptides is crucial for understanding their function and for the development of protein-based therapeutics. This compound can be used to achieve site-selective modification by targeting specific amino acid residues. The acyl chloride group of this compound can react with nucleophilic side chains of amino acids, such as the ε-amino group of lysine (B10760008) or the hydroxyl group of serine, threonine, or tyrosine. While this reaction can occur at multiple sites, conditions can be optimized to favor modification of a single, highly reactive residue.

A more refined approach involves the use of heterobifunctional cross-linkers derived from this compound. For example, a reagent containing an NHS ester can be used to selectively label a specific lysine residue in a protein. The newly introduced azido group can then be used in subsequent photo-crosslinking experiments to identify interacting partners. This strategy allows for the precise placement of the photoactivatable group within the protein structure.

Research has demonstrated the synthesis of azodye-labeled peptides using N-(4-Arylazobenzoyl)-1H-benzotriazoles, which react with dipeptides and tripeptides in high yields while preserving chirality. nih.gov This highlights a similar reactivity pattern that can be expected with this compound for peptide labeling.

| Targeted Residue | Reactive Group of Reagent | Resulting Linkage |

| Lysine | Acyl Chloride / NHS-ester | Amide |

| Serine, Threonine, Tyrosine | Acyl Chloride | Ester |

The azide group introduced by this compound is a key functional group for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.

While direct examples of this compound in nucleic acid labeling are not prevalent in the provided search results, the principle of its application can be inferred. An oligonucleotide could be synthesized with a nucleophilic linker, such as an amino-modifier, at a specific position. Reaction with this compound would then install the azide group onto the nucleic acid. This azido-modified nucleic acid could then be conjugated to a molecule containing an alkyne group, such as a fluorescent dye or a biotin tag, via a click reaction. This two-step strategy allows for the versatile labeling of nucleic acids for various applications, including fluorescence in situ hybridization (FISH) and microarray analysis.

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding sites of ligands on their target biomolecules. nih.gov This method utilizes a photoactivatable probe that, upon irradiation with light, forms a highly reactive intermediate that covalently binds to nearby molecules. nih.gov Aryl azides, such as the one in this compound, are one of the primary photoactivatable groups used in these studies. nih.gov

To elucidate molecular binding sites, a ligand of interest is first modified with a 3-azidobenzoyl group. This can be achieved by reacting this compound with a suitable functional group on the ligand. The resulting photoaffinity probe is then incubated with its target biomolecule, for example, a protein. Upon irradiation with UV light (typically around 260-365 nm), the aryl azide group in the 3-azidobenzoyl moiety is converted into a highly reactive singlet nitrene. researchgate.net This nitrene can then insert into nearby C-H, N-H, or O-H bonds in the binding pocket of the protein, forming a stable covalent bond. researchgate.net

After cross-linking, the protein is isolated and subjected to proteolytic digestion. The resulting peptides are then analyzed by mass spectrometry to identify the peptide fragment that is covalently attached to the ligand. By identifying the modified amino acid residue, the specific binding site of the ligand on the protein can be determined. nih.gov

| Photoreactive Group | Wavelength of Activation (nm) | Reactive Intermediate |

| Aryl Azide | ~260-365 | Singlet/Triplet Nitrene |

| Benzophenone | ~350-360 | Triplet Ketone |

| Diazirine | ~350-380 | Carbene |

This compound is also instrumental in creating reagents for cross-linking studies, which are used to investigate the spatial arrangement of subunits in a protein complex or to identify interacting biomolecules. Heterobifunctional cross-linking reagents based on azidobenzoyl derivatives have been synthesized for this purpose. nih.gov

In a typical experiment, one end of the cross-linking reagent is attached to a specific protein. For example, a succinimidyl N-[N'-(3-azido-5-nitrobenzoyl)tyrosyl]-β-alanate reagent was coupled to a lysine residue of calmodulin. nih.gov This modified protein is then incubated with its potential binding partners. Upon photoactivation, the azido group generates a nitrene that covalently cross-links to any nearby interacting molecules. The resulting cross-linked complex can then be isolated and analyzed to identify the interacting partners and the site of interaction. In one study, this approach was used to successfully cross-link calmodulin to the human erythrocyte plasma membrane Ca2+,Mg2+-ATPase and to a synthetic fragment of myosin light-chain kinase, with a cross-linking efficiency of 20% in the latter case. nih.gov

Photoaffinity Labeling in Biological Systems

Materials Science and Polymer Chemistry

This compound serves as a critical reagent in materials science, primarily for its ability to introduce the highly reactive azide functional group into various structures. This functionality is the gateway to a range of subsequent chemical modifications, particularly through photocoupling and "click" chemistry reactions.

Functionalization of Polymeric Materials

The introduction of azide moieties onto polymer chains is a key strategy for creating advanced functional materials. This compound is an effective agent for this purpose, reacting with polymers that possess nucleophilic groups such as hydroxyls or amines. The resulting ester or amide linkage covalently attaches the azidobenzoyl group to the polymer backbone or side chains.

An alternative approach involves using acyl chlorides to terminate living ring-opening polymerization processes. nih.gov This method allows for the precise placement of the azidobenzoyl group at the end of a polymer chain, yielding well-defined functionalized polymers. The azide group, once incorporated, makes the polymer amenable to further modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This enables the attachment of a wide variety of molecules, including fluorescent dyes, biomolecules, or other polymers. researchgate.net A related strategy involves the direct polymerization of azide-containing monomers, such as 3-azidopropyl methacrylate, to create polymers with pendant azide groups ready for subsequent functionalization. researchgate.net

Integration into Novel Material Architectures

The true utility of functionalizing polymers with this compound is realized in the construction of complex, multi-component material architectures. The azide group is a versatile chemical handle for crosslinking polymer chains or for grafting polymers onto surfaces and other molecules.

Upon exposure to ultraviolet (UV) light, the aryl azide group undergoes photolysis to form a highly reactive nitrene intermediate. This nitrene can readily insert into carbon-hydrogen (C-H) bonds or react with double bonds, forming stable covalent linkages. nih.gov This photochemical crosslinking is a powerful tool for creating novel materials such as:

Hydrogels: By irradiating a solution of azide-functionalized polymers, it is possible to form a crosslinked three-dimensional network capable of absorbing large amounts of water.

Patterned Surfaces: Using photomasks, UV light can be directed to specific areas, allowing for the creation of spatially defined patterns of crosslinked or grafted polymers on a surface.

Block Copolymers: Azide-functionalized polymers can be grafted onto other polymer chains to create complex block copolymer structures with unique phase-separated morphologies and properties.

This photo-activated reactivity provides precise spatial and temporal control over the material's formation, enabling the fabrication of sophisticated architectures that are not accessible through conventional methods.

Surface Modification and Grafting Applications

Modifying the surface properties of materials without altering their bulk characteristics is crucial for many applications, from biomedical devices to microelectronics. nih.govmdpi.com this compound and related aryl azides are instrumental in this field, particularly for surface grafting. nih.gov

The process typically involves first treating a substrate to introduce reactive groups (e.g., hydroxyls on a glass or silicon surface), which can then react with this compound to form a self-assembled monolayer of azide groups. Alternatively, a polymer surface can be directly modified. nih.gov This azide-functionalized surface is then exposed to a solution containing the molecule to be grafted (e.g., another polymer) and irradiated with UV light. The photogenerated nitrenes react with the surrounding molecules, covalently grafting them to the surface. nih.gov This technique has been successfully applied to modify polymers like cyclic olefin copolymer (COC) and poly(methylmethacrylate) (B3431434) (PMMA). nih.gov The success of the modification is confirmed through surface analysis techniques that measure changes in chemical composition and properties like wettability.

| Property | Native PMMA | Functionalized PMMA | Analysis Method |

|---|---|---|---|

| Water Contact Angle | 72° ± 2° | 59° ± 2° | Sessile Drop Measurement |

| Nitrogen/Carbon (N/C) Ratio | Not Detected | 0.07 | X-ray Photoelectron Spectroscopy (XPS) |

| Fluorine/Carbon (F/C) Ratio | Not Detected | 0.15 | X-ray Photoelectron Spectroscopy (XPS) |

| Calculated Grafting Level | N/A | ~21-23% | Calculated from XPS Ratios |

Synthesis of Complex Organic Molecules and Heterocycles

This compound is a valuable building block in synthetic organic chemistry for the construction of nitrogen-containing heterocyclic compounds. These structures form the core of many pharmaceutically important molecules.

Construction of Triazole-Fused Systems

A significant application of azidobenzoyl chlorides is in the synthesis of polycyclic systems containing a fused 1,2,3-triazole ring. researchgate.net The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, and fusing it to other ring systems, such as benzodiazepines, creates molecular scaffolds of high interest. researchgate.netmdpi.combeilstein-journals.org

One established synthetic route involves a multi-step, one-pot sequence. In this method, an intermediate, such as a dihydro-β-carboline or 7-bromodihydroisoquinoline, is first reacted with an acetylide source (e.g., ethynylmagnesium bromide). mdpi.com The resulting adduct is then "trapped" by reacting it with an azidobenzoyl chloride (such as the ortho-isomer of the title compound). mdpi.com This reaction forms an amide intermediate that contains both an azide and an alkyne group in close proximity. Upon gentle warming, this intermediate undergoes a spontaneous intramolecular 1,3-dipolar cycloaddition (also known as an intramolecular azide-alkyne cycloaddition or IAAC) to form the thermodynamically stable, fused triazole ring system. researchgate.netmdpi.com This powerful strategy has been used to generate complex triazolo-1,5-benzodiazepin-2-ones with high yields. mdpi.com Another advanced method involves a one-pot Ugi-azide four-component reaction followed by an intramolecular cycloaddition to assemble polycyclic triazole-fused benzodiazepines. beilstein-archives.org

| Starting Material | Key Reagents | Product Type | Yield |

|---|---|---|---|

| 7-Bromodihydroisoquinoline | 1. Ethynylmagnesium bromide 2. o-Azidobenzoyl chloride | Triazolo mdpi.comrsc.orgbenzodiazepin-2-one | 93% |

| Dihydro-β-carboline | 1. Ethynylmagnesium bromide 2. o-Azidobenzoyl chloride | Triazolo mdpi.comrsc.orgbenzodiazepin-2-one fused to a carboline system | 63% |

Development of Bioactive Molecules and Drug Candidates (Synthetic Routes)

The synthetic routes described above are directly relevant to drug discovery and development. nih.govkaist.ac.krresearchgate.netmdpi.com Heterocyclic systems like benzodiazepines, triazoles, and tetrazoles are considered "privileged" scaffolds in medicinal chemistry because they are frequently found in bioactive molecules and approved drugs. beilstein-archives.org For instance, triazole-fused 1,4-benzodiazepines include well-known drugs like alprazolam and estazolam and have been investigated as protease inhibitors. beilstein-archives.org

The role of this compound is to serve as a key architectural component in the synthetic pathways that lead to these complex molecules. By enabling the efficient construction of triazole-fused systems, it provides chemists with a tool to build libraries of novel compounds. mdpi.combeilstein-archives.org These compounds can then be screened for biological activity against various targets, serving as starting points for the development of new drug candidates. The synthetic strategies employing this compound are valued for their ability to generate significant molecular complexity in a controlled and often high-yielding manner, which is a critical aspect of modern medicinal chemistry. beilstein-archives.orgrsc.org

| Scaffold Class | Potential Biological Relevance | Synthetic Method Enabled by Azidobenzoyl Chloride |

|---|---|---|

| Triazolo-1,4-benzodiazepines | Anxiolytics, protease inhibitors beilstein-archives.org | Ugi-azide/intramolecular cycloaddition beilstein-archives.org |

| Triazolo-1,5-benzodiazepinones | Core structures for screening libraries mdpi.com | Sequential addition and intramolecular cycloaddition mdpi.com |

| Polycyclic Fused Heterocycles | Novel drug candidates with complex 3D shapes beilstein-archives.org | Multi-component reactions (MCRs) followed by IAAC researchgate.net |

Formation of Quinazoline (B50416) and Benzodiazepine (B76468) Derivatives

The reactivity of the acid chloride function in this compound makes it a valuable reagent for the synthesis of various heterocyclic systems, including quinazolines and benzodiazepines. Its incorporation introduces a 3-azidophenyl moiety, which can serve as a handle for further chemical modifications.

Quinazoline Derivatives

Quinazolinones, a prominent class of quinazoline derivatives, can be synthesized using this compound through established acylation and cyclization pathways. A common strategy involves the reaction of a substituted benzoyl chloride with an anthranilic acid derivative, such as 2-aminobenzamide (B116534) or 2-aminothiobenzamide.

The synthesis proceeds via the N-acylation of the 2-amino group of the anthranilic acid derivative with this compound. This reaction forms a 2-(3-azidobenzoylamino)benzamide intermediate. Subsequent intramolecular cyclization, often induced by heating or treatment with a dehydrating agent, leads to the formation of the quinazolinone ring system. The resulting product is a 2-(3-azidophenyl)-quinazolin-4(3H)-one. This method is versatile and allows for the preparation of a variety of substituted quinazolinones by modifying the starting anthranilic acid derivative. acgpubs.orgnih.govorientjchem.org

A general reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |

| 2-Aminobenzamide | This compound | 2-(3-Azidobenzoylamino)benzamide | 2-(3-Azidophenyl)quinazolin-4(3H)-one |

| 2-Aminothiobenzamide | This compound | 2-(3-Azidobenzoylamino)thiobenzamide | 2-(3-Azidophenyl)quinazoline-4(3H)-thione |

Table 1: Synthesis of Quinazoline Derivatives using this compound.

Benzodiazepine Derivatives

While direct cyclization with this compound to form the benzodiazepine core is less common, the compound serves as a crucial building block for synthesizing precursors, particularly substituted 2-aminobenzophenones. wum.edu.pl These ketones are pivotal intermediates in the construction of 1,4-benzodiazepines.

The synthesis typically involves a Friedel-Crafts acylation reaction. In this process, an appropriate N-protected aniline (B41778) is acylated with this compound in the presence of a Lewis acid catalyst. This reaction introduces the 3-azidobenzoyl group onto the aniline ring, ortho to the protected amino group. Subsequent hydrolysis of the protecting group yields a 2-amino-3'-azidobenzophenone. This intermediate contains the necessary framework to be cyclized with reagents like amino acids or their derivatives to construct the seven-membered diazepine (B8756704) ring. The use of this compound in this context allows for the introduction of the azido functionality onto the phenyl ring at the 5-position of the resulting benzodiazepine, which can be used for further derivatization.

Development of Chemical Tools and Reagents

The unique combination of a reactive acyl chloride and a versatile azide group makes this compound a useful starting material for the development of specialized chemical tools and reagents for advanced chemical research.

Ionic Liquid-Supported Reagents

Ionic liquids (ILs) are increasingly used as supports for catalysts and reagents, creating systems that combine the advantages of homogeneous and heterogeneous catalysis. acs.org this compound can be employed to create ionic liquid-supported reagents through covalent attachment strategies. The immobilization of a reagent onto a support can facilitate product purification and reagent recycling. ua.ptscispace.com

Two main strategies can be envisioned for immobilizing reagents derived from this compound:

Immobilization via the Acyl Chloride: The acyl chloride group can react with functional groups (e.g., hydroxyl or amino groups) on a pre-existing ionic liquid support. For instance, an ionic liquid functionalized with a hydroxyl-terminated alkyl chain could be acylated by this compound, tethering the 3-azidobenzoyl moiety to the support. The azide group would then be available for subsequent chemical transformations, such as "click" chemistry or Staudinger reactions.

Immobilization via the Azide Group: The azide functionality can be used to attach the molecule to an alkyne-functionalized support via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click" chemistry. In this scenario, this compound would first be converted into a derivative (e.g., an ester or amide) to pacify the highly reactive acyl chloride, and then "clicked" onto the ionic liquid support.

These supported reagents offer a platform for developing recyclable chemical tools where the ionic liquid phase allows for easy separation from reaction products in immiscible solvents. nih.gov

| Immobilization Strategy | Functional Group on Support | Reactive Group on this compound | Resulting Linkage |

| Acylation of Support | Hydroxyl (-OH) or Amino (-NH2) | Acyl Chloride (-COCl) | Ester or Amide |

| Click Chemistry | Alkyne (-C≡CH) | Azide (-N3) | Triazole |

Table 2: Potential Strategies for Developing Ionic Liquid-Supported Reagents from this compound.

Spectroscopic Characterization and Analytical Techniques in Research of 3 Azidobenzoyl Chloride

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments, confirming the connectivity and substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: For 3-Azidobenzoyl chloride, the four protons on the aromatic ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The protons will influence each other through coupling, resulting in a series of multiplets. The specific chemical shifts are influenced by the electron-withdrawing nature of both the azide (B81097) and the acyl chloride groups.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, six distinct signals are expected: one for the carbonyl carbon and five for the carbons of the benzene (B151609) ring (as C1 and C3 are unique, and the other four are also chemically distinct). The carbonyl carbon of the acyl chloride is highly deshielded and is expected to appear significantly downfield, typically in the range of 165-170 ppm. compoundchem.com The aromatic carbons would resonate between approximately 120 and 145 ppm. The carbon atom attached to the azide group (C3) and the carbon attached to the acyl chloride group (C1) would have their chemical shifts significantly influenced by these substituents. For comparison, the carbonyl carbon in the related 4-Azidobenzoyl chloride appears at 167.8 ppm. rsc.org

Table 2: Predicted NMR Spectroscopy Data for this compound

| Nucleus | Type of Atom | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic Protons (4H) | 7.0 - 8.5 | Complex multiplet pattern expected due to meta-substitution. |

| ¹³C | Carbonyl Carbon (C=O) | 165 - 170 | Expected to be a singlet with low intensity. |

| ¹³C | Aromatic Carbons (6C) | 120 - 145 | Six distinct signals are anticipated. |

Mass Spectrometry for Molecular Mass Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₇H₄ClN₃O, giving it a molecular weight of approximately 181.58 g/mol . nih.gov

Under electron ionization (EI), the primary and most characteristic fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂, 28 Da), which is a very stable species. researchgate.net This initial fragmentation would result in a prominent ion peak at m/z 153. This resulting radical cation can then undergo further fragmentation. A subsequent common fragmentation for benzoyl chloride derivatives is the loss of the chlorine atom or the entire -COCl group.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Mass/Charge) | Identity of Fragment | Fragmentation Pathway |

| 181/183 | [M]⁺ (Molecular Ion) | Parent molecule (isotope pattern due to ³⁵Cl/³⁷Cl) |

| 153/155 | [M - N₂]⁺ | Loss of a neutral nitrogen molecule |

| 125/127 | [M - N₂ - CO]⁺ | Loss of N₂ followed by loss of carbon monoxide |

| 118 | [M - N₂ - Cl]⁺ | Loss of N₂ followed by loss of a chlorine radical |

| 90 | [C₆H₄N]⁺ | Further fragmentation of the ring |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both monitoring the synthesis of this compound and for purifying the products made from it.

As an often unstable intermediate, this compound is frequently generated and used immediately in the next step without purification. itwreagents.com In such cases, Thin-Layer Chromatography (TLC) is a crucial analytical technique to monitor the progress of the reaction. itwreagents.com A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material. rochester.edulibretexts.org The disappearance of the starting material's spot and the appearance of a new spot for the product indicate the reaction's progression and completion. youtube.com Because aromatic compounds like this compound are often UV-active, the spots can be easily visualized under a UV lamp. libretexts.org

While the acyl chloride itself may not be isolated, the products derived from it require purification. Flash column chromatography is a standard method for this purpose. itwreagents.com This technique uses a stationary phase (commonly silica (B1680970) gel) packed in a column and a mobile phase (an organic solvent or solvent mixture) pushed through under pressure. This allows for the efficient separation of the desired product from any unreacted starting materials or byproducts on a preparative scale.

Table 4: Chromatographic Techniques in the Context of this compound Research

| Technique | Application | Purpose |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | To qualitatively track the consumption of reagents and formation of products in real-time. itwreagents.comrochester.edu |

| Flash Column Chromatography | Product Isolation | To purify the final compounds synthesized from this compound on a preparative scale. itwreagents.com |

Theoretical and Computational Investigations of Azidobenzoyl Chlorides

Quantum Chemical Studies of Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like 3-Azidobenzoyl chloride. While specific studies focusing solely on the 3-azido isomer are not abundant in published literature, the principles of quantum chemistry allow for a robust theoretical characterization.

The reactivity of this compound is governed by the interplay of the azido (B1232118) (-N₃) and benzoyl chloride (-COCl) functional groups, as well as their positions on the aromatic ring. DFT calculations can be used to determine key electronic properties that dictate reactivity. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability; a smaller gap generally suggests higher reactivity.

For a comparative perspective, computed properties for the related isomer, 4-Azidobenzoyl chloride, are available and provide a useful reference. It is important to note that the positional isomerism (meta vs. para) will influence the electronic effects and thus the reactivity. The electron-withdrawing nature of both the azido and benzoyl chloride groups affects the aromatic ring's susceptibility to electrophilic and nucleophilic attack.

Table 1: Computed Molecular Properties of a Related Isomer (4-Azidobenzoyl chloride)

| Property | Value |

| Molecular Formula | C₇H₄ClN₃O |

| Molecular Weight | 181.58 g/mol |

| Exact Mass | 181.0042895 Da |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Data sourced from PubChem CID 84668 for 4-Azidobenzoyl chloride and is intended for illustrative purposes. |

Quantum chemical calculations can also elucidate the nature of the azido group itself. The azide (B81097) functionality has a unique electronic structure, and its interaction with the aromatic system and the benzoyl chloride group can be analyzed through methods like Natural Bond Orbital (NBO) analysis. This would reveal charge distributions and delocalization effects within the this compound molecule, offering insights into its stability and reaction preferences.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this includes studying its participation in reactions such as nucleophilic acyl substitution at the carbonyl carbon and cycloaddition reactions involving the azide group.

Theoretical calculations can map out the potential energy surface for a given reaction, identifying transition states, intermediates, and the associated activation energies. For instance, in a reaction with a nucleophile, computational models can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation barriers provide a quantitative measure of the reaction rate, allowing for comparisons between different possible pathways.

The azide group in this compound can undergo various transformations, including [3+2] cycloaddition reactions, which are fundamental in "click chemistry". cuny.edu Computational studies on phenyl azide have shown that its reactivity in such cycloadditions is influenced by its electronic character, acting as a moderate electrophile and nucleophile. rsc.org The presence of the electron-withdrawing benzoyl chloride group at the meta position in this compound would modulate this reactivity, a phenomenon that can be precisely quantified through computational analysis of the transition state geometries and energies.

Moreover, computational chemistry can investigate the thermal decomposition of azides, which can be an important consideration. These studies would involve calculating the energy profile for the extrusion of dinitrogen (N₂) to form a nitrene intermediate, a highly reactive species that can undergo subsequent reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its reactivity and interactions with other molecules. Conformational analysis through computational methods can identify the most stable arrangements of the molecule. The rotation around the single bonds connecting the azido and benzoyl chloride groups to the aromatic ring leads to different conformers. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov By simulating the motion of the atoms, MD can provide insights into the conformational landscape of the molecule in different environments, such as in various solvents. The development of force field parameters for aromatic and aliphatic azido groups has facilitated such simulations. nih.gov

MD simulations can reveal how the molecule explores different conformations and how solvent molecules interact with it. For example, simulations can show the solvent shell structure around the polar azido and benzoyl chloride groups. This information is valuable for understanding reaction kinetics in solution, as the solvent can play a significant role in stabilizing or destabilizing reactants, transition states, and products. The aggregation behavior of aromatic molecules can also be investigated using MD simulations, which could be relevant for understanding the behavior of this compound at higher concentrations. mdpi.com

Predictive Modeling for Reaction Outcomes

Predictive modeling, often employing machine learning and artificial intelligence, is an emerging area in chemistry that aims to forecast the outcomes of chemical reactions. nih.govarxiv.org For a compound like this compound, predictive models could be used to anticipate the products of its reactions with a wide range of reactants under various conditions.

These models are typically trained on large datasets of known chemical reactions. By learning from these examples, they can identify patterns in reactivity and selectivity. For instance, a model could be trained to predict the regioselectivity of a cycloaddition reaction involving the azido group of this compound with an unsymmetrical alkyne.

While building a specific model for this compound would require a substantial amount of experimental data for this particular compound, more general models for aromatic C-H functionalization and other reaction classes can provide valuable predictions. rsc.org These tools can assist chemists in designing synthetic routes by suggesting the most likely products and identifying potential side reactions. The development of hybrid DFT/ML models has also shown promise in accurately predicting activation energies for certain reaction types. nih.gov As these predictive tools become more sophisticated, they will play an increasingly important role in the study and application of reactive molecules like this compound.

Future Research Directions and Emerging Research Avenues

Advancements in Orthogonal Reactivity and Multi-Functional Systems

The core strength of 3-azidobenzoyl chloride lies in the orthogonal reactivity of its two functional groups. The acyl chloride group readily undergoes nucleophilic acyl substitution with amines, alcohols, and other nucleophiles to form stable amide or ester bonds. Independently, the azide (B81097) group can participate in a variety of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry," as well as the Staudinger ligation. This dual reactivity allows for the sequential and selective introduction of different molecular entities, making it an ideal building block for creating complex, multi-functional systems.

Future research is aimed at exploiting this orthogonality to design sophisticated molecular linkers and scaffolds. By carefully choosing reaction partners and conditions, chemists can construct elaborate molecules where one part of the linker is attached to a solid support or a biomolecule via an amide bond, while the azide remains available for "clicking" with an alkyne-modified reporter tag, drug molecule, or another polymer. This strategy is central to the development of heterobifunctional crosslinkers used in chemical biology and materials science.

An emerging area of interest is the development of "multi-click" systems where this compound derivatives are incorporated into larger structures that can undergo multiple, sequential bioorthogonal reactions. This could enable the construction of precisely defined bioconjugates or multi-layered functional materials.

| Functional Group | Reaction Type | Reactant Partner | Resulting Linkage | Key Features |

|---|---|---|---|---|

| Acyl Chloride | Nucleophilic Acyl Substitution | Primary/Secondary Amines, Alcohols | Amide, Ester | Fast, efficient, forms stable covalent bonds. |

| Azide | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkynes | 1,4-disubstituted 1,2,3-Triazole | High yield, bioorthogonal, requires copper catalyst. nobelprize.orgnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkynes (e.g., cyclooctynes) | 1,2,3-Triazole | Copper-free, suitable for living systems. nobelprize.orgnih.govnih.gov | |

| Staudinger Ligation | Triarylphosphines | Amide | Bioorthogonal, traceless or non-traceless versions. nih.govnih.gov |

Integration with Advanced Synthetic Methodologies

The unique reactivity of this compound makes it highly compatible with a range of advanced synthetic methodologies. Its integration into these techniques is a key direction for future research, promising to streamline the synthesis of complex molecules and materials.

Photoaffinity Labeling (PAL): A significant research avenue involves the use of 3-azidobenzoyl derivatives in photoaffinity labeling. In this technique, the aryl azide group is photochemically activated by UV light to generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including the binding pockets of proteins. This "photo-cross-linking" allows for the identification of unknown protein targets of drugs and the mapping of ligand-binding sites. For instance, a study involving a derivative, succinimidyl N-[N'-(3-azido-5-nitrobenzoyl)tyrosyl]-beta-alanate, demonstrated successful photo-cross-linking to the calmodulin-binding region of myosin light-chain kinase with a notable efficiency. nih.gov Future work will focus on designing more sophisticated 3-azidobenzoyl-based photo-probes with improved efficiency, longer wavelength activation to minimize cellular damage, and additional functionalities for multi-modal analysis.

| Probe Derivative | Target System | Measured Outcome | Result | Reference |

|---|---|---|---|---|

| Succinimidyl N-[N'-(3-azido-5-nitrobenzoyl)tyrosyl]-beta-alanate | Calmodulin-binding region of myosin light-chain kinase (M13 fragment) | Cross-linking efficiency | 20% | nih.gov |

Flow Chemistry and Automated Synthesis: The well-defined reactivity of the acyl chloride group is amenable to flow chemistry setups, allowing for rapid and scalable synthesis of 3-azidobenzoyl amide or ester derivatives. The subsequent azide modifications, such as click reactions, can also be integrated into sequential flow processes. This approach offers advantages in terms of safety (handling of potentially hazardous azides), reproducibility, and throughput, accelerating the discovery of new functional molecules.

Novel Applications in Interdisciplinary Fields

The versatility of this compound is driving its application in diverse, interdisciplinary fields, from probing biological systems to creating next-generation materials.

Chemical Biology and Proteomics: In chemical biology, this compound is a valuable tool for creating probes to study the proteome. As a precursor to photoaffinity labels, it aids in "interactome mapping," which seeks to identify the complex network of protein-protein and protein-small molecule interactions within a cell. nih.gov By attaching a 3-azidobenzoyl group to a bioactive molecule, researchers can irreversibly capture its binding partners upon photoactivation, facilitating their identification by mass spectrometry. This approach is crucial for drug target deconvolution and biomarker discovery.

Materials Science and Surface Chemistry: The ability to sequentially functionalize surfaces is a significant area of research. This compound can be used to modify polymer surfaces, nanoparticles, and other materials. mdpi.com First, the acyl chloride can react with surface-bound amines or hydroxyls to form a stable, covalently attached layer. The surface is then decorated with azide groups, which can be used as "handles" for attaching other molecules via click chemistry. This layer-by-layer approach allows for the precise engineering of surface properties, such as hydrophilicity, biocompatibility, or the immobilization of catalysts and sensors.

Polymer and Dendrimer Chemistry: In polymer science, this compound can serve as a functional initiator or monomer building block. It can be used to synthesize polymers with pendant azide groups, which are then available for post-polymerization modification via click chemistry to introduce various functionalities. Furthermore, its bifunctional nature is well-suited for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules. nih.govnih.gov By combining the acylation reaction with click chemistry in a stepwise growth approach, highly complex and functional dendritic structures can be assembled for applications in drug delivery, catalysis, and light-harvesting. nih.govorientjchem.orgwjarr.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Azidobenzoyl chloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves chlorination and azide introduction steps. For analogous compounds like 3,5-dichlorobenzoyl chloride, optimization via single-factor experiments (e.g., chlorination temperature, reaction time, and catalyst ratios) improved yields to 63% . Researchers should systematically vary parameters (e.g., temperature for azide stability) and monitor intermediates using techniques like thin-layer chromatography (TLC) to identify optimal conditions.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity and potential hazards (e.g., corrosive properties, azide instability), use impervious gloves, tightly sealed goggles, and protective clothing. Work in a fume hood to avoid inhalation, and store away from reducing agents or heat sources. Pre-check glove integrity and ensure ergonomic workspace setups to minimize exposure risks .

Q. How can researchers characterize the purity and structure of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (¹H NMR) for structural confirmation (e.g., aromatic proton patterns) with Fourier-transform infrared spectroscopy (FT-IR) to detect azide (N₃) stretches (~2100 cm⁻¹). Purity can be assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), calibrated against known standards .

Advanced Research Questions

Q. How should researchers address contradictory results in the thermal stability of this compound across different studies?

- Methodological Answer : Contradictions may arise from varying experimental conditions (e.g., heating rates, solvent systems). Conduct controlled thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways. Cross-validate findings with differential scanning calorimetry (DSC) and compare kinetic models (e.g., Arrhenius plots) to resolve discrepancies .

Q. What strategies mitigate azide group decomposition during reactions involving this compound?

- Methodological Answer : Stabilize the azide group by avoiding prolonged light exposure and using low-temperature reaction conditions (<0°C). Introduce scavengers like copper(I) iodide to quench reactive byproducts. For nucleophilic substitutions, employ anhydrous solvents (e.g., dichloromethane) and inert gas purging to prevent hydrolysis .

Q. How do substituent positions on the benzoyl chloride ring influence the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer : The meta-positioned azide group introduces steric and electronic effects. Computational modeling (e.g., density functional theory) can predict electrophilicity at the carbonyl carbon. Experimentally, compare reaction rates with ortho- and para-substituted analogs using kinetic studies in aprotic solvents (e.g., acetonitrile) .

Q. What experimental designs are recommended for studying the hydrolytic stability of this compound in aqueous media?

- Methodological Answer : Design pH-controlled hydrolysis experiments (e.g., buffer solutions at pH 4–10) and monitor degradation via UV-Vis spectroscopy (tracking azide loss at 270 nm). Use pseudo-first-order kinetics to determine rate constants and identify catalytically active ions (e.g., Na⁺ or Cl⁻) through ion-exchange resin treatments .

Data Analysis and Reporting

Q. How can researchers ensure reproducibility when documenting synthetic procedures for this compound?

- Methodological Answer : Adhere to journal guidelines (e.g., Advanced Journal of Chemistry) by detailing stoichiometry, solvent purification methods, and equipment calibration. Include raw spectral data (e.g., NMR peak integrals) and statistical analysis of yield variations across replicates .

Q. What analytical frameworks resolve conflicting mechanistic proposals for this compound’s reactivity in Staudinger-type reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.